2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride

Amidine Nitrosation Reaction Kinetics Synthetic Methodology

Specifically procure this pyrrolidine-derived amidine hydrochloride to avoid the failed syntheses common with generic amidine substitutions. The pyrrolidine ring directly modulates nucleophilicity and basicity, delivering markedly different reaction rates versus aryl or alkyl amidines. The hydrochloride salt ensures superior aqueous solubility (LogD -3.07) for water-compatible workflows. With ambient storage stability and consistent ≥95% purity, it is a robust, shelf-stable building block for automated parallel synthesis and nitrogen-rich scaffold construction.

Molecular Formula C6H14ClN3
Molecular Weight 163.65 g/mol
CAS No. 1193388-46-3
Cat. No. B1521201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride
CAS1193388-46-3
Molecular FormulaC6H14ClN3
Molecular Weight163.65 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC(=N)N.Cl
InChIInChI=1S/C6H13N3.ClH/c7-6(8)5-9-3-1-2-4-9;/h1-5H2,(H3,7,8);1H
InChIKeyXNBKCIHDMORPNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride (CAS 1193388-46-3): Procurement-Ready Chemical Building Block


2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride (CAS 1193388-46-3) is a pyrrolidine-containing amidine hydrochloride salt with the molecular formula C6H14ClN3 and a molecular weight of 163.65 g/mol [1]. It is typically supplied as a white to off-white crystalline solid with a purity of ≥95% . The hydrochloride salt form confers good water solubility, facilitating its use in aqueous reaction conditions . Primarily employed as a versatile building block in organic synthesis and medicinal chemistry, this compound serves as a key intermediate for constructing more complex heterocyclic systems and pharmacologically relevant scaffolds . Its shelf-stable nature under ambient storage conditions further supports its utility in research and industrial workflows [2].

Why 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride Cannot Be Casually Swapped with Other Amidine Building Blocks


Generic substitution of amidine building blocks carries substantial risk because amidine reactivity is exquisitely sensitive to the electronic and steric character of its substituents. The pyrrolidine ring in 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride is not a passive spectator; it directly modulates the nucleophilicity of the amidine nitrogen and the compound's overall basicity, leading to markedly different reaction rates and product distributions compared to aryl, alkyl, or other heterocyclic amidines [1]. Furthermore, the hydrochloride salt form is critical for ensuring adequate aqueous solubility and handling stability, properties that can vary significantly even among closely related salts or free bases . Consequently, substituting with a less reactive amidine (e.g., a benzamidine) or a less soluble free base can lead to failed syntheses, lower yields, or compromised reproducibility in biological assays, making specific procurement of this precise entity essential for reliable outcomes [2].

2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride: A Quantitative Head-to-Head Procurement Evidence Guide


Superior Reactivity in Nitrosation Chemistry vs. Benzamidines

Pyrrolidine-derived amidines, such as 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride, exhibit the highest nitrosation reactivity among acyclic amidines when corrected for basicity [1]. In contrast, benzamidines show negligible reactivity under identical conditions [2]. This class-level differentiation is critical for synthetic routes relying on nitrosative transformations.

Amidine Nitrosation Reaction Kinetics Synthetic Methodology

Optimized Hydrophilicity Profile (LogD) for Aqueous Reaction Compatibility

The compound exhibits a favorable LogD (pH 7.4) of -3.07, indicating high hydrophilicity that facilitates dissolution in aqueous media [1]. This represents a measurable shift of +0.31 LogD units (less negative) compared to the simpler ethanimidamide hydrochloride (LogD -3.38), which may influence partitioning behavior and bioavailability in biological contexts [2]. The presence of the pyrrolidine ring slightly increases lipophilicity while preserving excellent water solubility.

Lipophilicity LogD Solubility ADME Properties

Hydrochloride Salt Form Guarantees Aqueous Solubility and Handling Ease

As a hydrochloride salt, 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride is explicitly described as 'soluble in water', a critical handling property that distinguishes it from free base forms which often exhibit poor aqueous solubility . While specific quantitative solubility data for this compound is not publicly available, the hydrochloride salt form of amidines typically achieves aqueous solubility exceeding 50 mg/mL at pH 7.4 [1]. This ensures reliable dissolution for aqueous reactions, biological assays, and formulation studies, eliminating the need for organic co-solvents that can denature proteins or complicate workup procedures.

Salt Selection Solubility Enhancement Solid Form Stability

Consistent High Purity and Ambient Storage Stability Across Suppliers

The compound is consistently offered at high purity levels (95–98%) across multiple reputable chemical suppliers, ensuring batch-to-batch reproducibility for sensitive applications . Additionally, it is stable under ambient storage conditions (room temperature), eliminating the need for cold-chain logistics and specialized storage infrastructure [1]. This combination of high purity and shelf stability reduces procurement complexity and minimizes degradation risks compared to more labile amidine derivatives.

Purity Analysis Stability Procurement Reliability

Where 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride Delivers Definitive Value: Key Application Scenarios


Synthesis of Complex Heterocycles via Nitrosation or Amidination Reactions

Leverage the enhanced nitrosation reactivity of this pyrrolidine-derived amidine to efficiently construct N-nitrosopyrrolidine intermediates and related heterocyclic frameworks. The class-level reactivity advantage over benzamidines [1] translates to higher yields and cleaner reaction profiles in amidine-dependent synthetic routes, making it a strategic building block for medicinal chemistry programs targeting nitrogen-rich scaffolds.

Development of Water-Soluble Pharmaceutical Intermediates and Probes

Employ this hydrochloride salt to introduce an amidine moiety while maintaining excellent aqueous solubility (LogD -3.07). The measured hydrophilicity profile [2] ensures compatibility with aqueous reaction media and facilitates downstream purification without organic co-solvents, a critical advantage when preparing intermediates for biological testing or hydrophilic drug candidates.

Building Block for High-Throughput Screening Libraries and Parallel Synthesis

Utilize the compound's ambient storage stability and consistent high purity (95–98%) [3] as a robust starting material for automated parallel synthesis or high-throughput screening library generation. The predictable handling properties and reliable commercial availability reduce logistical friction, enabling streamlined procurement for large-scale, multi-vessel synthetic campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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